4-Chloro-3-methylquinolin-8-amine
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Overview
Description
4-Chloro-3-methylquinolin-8-amine is a synthetic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 . This compound is part of the quinoline family, which is known for its versatile applications in medicinal and industrial chemistry. Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylquinolin-8-amine typically involves the chlorination of 3-methylquinoline followed by amination . Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow setups to achieve higher productivity and scalability . The use of inert solvents like dichloromethane and recyclable catalysts is common in industrial settings to ensure greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium azide and thiourea are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: 4-substituted quinolinones and quinolinethiones.
Scientific Research Applications
4-Chloro-3-methylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its antimalarial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylquinolin-8-amine involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methylquinolin-2(1H)-one: Similar in structure but differs in the position of the chlorine and amine groups.
4-Chloro-8-methylquinoline-2(1H)-thione: Contains a thione group instead of an amine group.
Uniqueness
4-Chloro-3-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-chloro-3-methylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-13-10-7(9(6)11)3-2-4-8(10)12/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAPHXGJFPCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190138-84-2 |
Source
|
Record name | 4-chloro-3-methylquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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